molecular formula C13H18N4O2 B15065397 1-Allyl-3-isobutyl-8-methylxanthine CAS No. 81250-17-1

1-Allyl-3-isobutyl-8-methylxanthine

Cat. No.: B15065397
CAS No.: 81250-17-1
M. Wt: 262.31 g/mol
InChI Key: LZKYSPPBMXPEBI-UHFFFAOYSA-N
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Description

1-Allyl-3-isobutyl-8-methylxanthine is a xanthine derivative with the molecular formula C13H18N4O2It contains 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-isobutyl-8-methylxanthine typically involves the alkylation of xanthine derivatives. The process begins with the preparation of 3-isobutyl-8-methylxanthine, which is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-isobutyl-8-methylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

1-Allyl-3-isobutyl-8-methylxanthine exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which in turn modulates various cellular processes, including gene expression, cell proliferation, and apoptosis . Additionally, the compound acts as a nonselective adenosine receptor antagonist, further influencing cellular signaling pathways .

Properties

CAS No.

81250-17-1

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

8-methyl-3-(2-methylpropyl)-1-prop-2-enyl-7H-purine-2,6-dione

InChI

InChI=1S/C13H18N4O2/c1-5-6-16-12(18)10-11(15-9(4)14-10)17(13(16)19)7-8(2)3/h5,8H,1,6-7H2,2-4H3,(H,14,15)

InChI Key

LZKYSPPBMXPEBI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C(=O)N(C(=O)N2CC(C)C)CC=C

Origin of Product

United States

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